methyl 2-(2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-5-phenyl-1H-imidazol-1-yl)acetate
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Description
Methyl 2-(2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-5-phenyl-1H-imidazol-1-yl)acetate is a useful research compound. Its molecular formula is C17H17N5O3S2 and its molecular weight is 403.48. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. Compounds containing the 1,3,4-thiadiazole unit have been found to exhibit a broad spectrum of biological activities, including anticancer , antimicrobial , and antiepileptic properties. This suggests that the compound may interact with a variety of biological targets.
Mode of Action
The presence of the 1,3,4-thiadiazole unit in the compound suggests that it may interact strongly with its biological targets due to the mesoionic character of this ring . This allows thiadiazole-containing compounds to cross cellular membranes and exert their biological activities .
Pharmacokinetics
Due to the mesoionic nature of the thiadiazole ring, thiadiazoles are able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom . These properties suggest that the compound may have good bioavailability.
Properties
IUPAC Name |
methyl 2-[2-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-5-phenylimidazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S2/c1-11-20-21-16(27-11)19-14(23)10-26-17-18-8-13(12-6-4-3-5-7-12)22(17)9-15(24)25-2/h3-8H,9-10H2,1-2H3,(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIUMDBOFBFDOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NC=C(N2CC(=O)OC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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